molecular formula C8H8BrClN2O B3240961 7-Bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride CAS No. 1449413-32-4

7-Bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride

Cat. No.: B3240961
CAS No.: 1449413-32-4
M. Wt: 263.52 g/mol
InChI Key: DNECTKYLGIPGIT-UHFFFAOYSA-N
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Description

7-Bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride ( 1449413-32-4) is a high-value chemical building block with the molecular formula C8H8BrClN2O and a molecular weight of 263.52 g/mol . This compound is a halogenated derivative of the privileged pyrrolo[2,3-c]pyridine (6-azaindole) scaffold, a structure of significant interest in medicinal chemistry due to its prevalence in pharmacologically active molecules . It serves as a versatile synthetic intermediate, particularly in metal-catalyzed cross-coupling reactions, enabling the exploration of novel chemical space in drug discovery programs . The bromine substituent at the 7-position makes it an excellent precursor for constructing more complex molecules via Suzuki and Stille couplings to introduce aromatic and heteroaromatic groups, facilitating the development of potential therapeutic agents . As a key intermediate in synthesing pyrrolopyridine-based compounds, its research applications are rooted in the broad biological activity exhibited by this class of heterocycles, which includes reported analgesic, sedative, antidiabetic, and antitumor properties . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use . It should be stored under an inert atmosphere at 2-8°C . Please refer to the Safety Data Sheet for detailed handling information. GHS Hazard Statements: H302-H315-H319-H335 .

Properties

IUPAC Name

7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O.ClH/c1-12-6-4-11-8(9)7-5(6)2-3-10-7;/h2-4,10H,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNECTKYLGIPGIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C2=C1C=CN2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride typically involves the bromination of 4-methoxy-1H-pyrrolo[2,3-c]pyridine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile . The reaction conditions often require controlled temperatures and may involve the use of catalysts to enhance the reaction efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminated derivatives, while oxidation reactions can produce corresponding oxides .

Scientific Research Applications

Oncology

7-Bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride has been investigated for its potential as an anti-cancer agent. Its derivatives are known to inhibit bromodomain and extraterminal (BET) proteins, which are implicated in cancer progression. For instance, ABBV-744, a derivative of pyrrolo[2,3-c]pyridine, is currently in clinical trials for various cancers due to its selective inhibition of BET proteins .

Virology

The compound's mechanism of action includes the inhibition of specific kinases involved in viral replication. Studies have shown that it can effectively inhibit the replication of certain viruses by targeting their enzymatic pathways . This makes it a candidate for antiviral drug development.

Neuroscience

Research indicates that compounds within this class may exhibit neuroprotective properties. They have been studied for their effects on neurotransmitter systems and potential applications in treating neurodegenerative diseases .

Case Study 1: Inhibition of BET Proteins

A study conducted on ABBV-744 demonstrated significant anti-tumor activity in preclinical models of hematological malignancies. The compound showed a dose-dependent reduction in tumor growth by inhibiting BET protein activity .

Case Study 2: Antiviral Activity

In vitro studies revealed that derivatives of this compound could reduce viral load in infected cell lines by over 70%. This highlights its potential as an antiviral therapeutic agent .

Mechanism of Action

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with six structurally related pyrrolopyridine derivatives:

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Features Reference CAS/Data Source
7-Bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride C₈H₆BrClN₂O 277.51 Br (7), OMe (4), HCl High purity (≥97%), used in kinase inhibitors 619331-35-0
4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide C₇H₄BrClN₂O 247.48 Br (4), Cl (5), O (7-oxide) Oxidized pyrrolopyridine core; potential electrophilic reactivity 916176-86-8
4-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde C₈H₄BrClN₂O 259.49 Br (4), Cl (7), CHO (3) Aldehyde group enables conjugation; used in custom synthesis 1934416-89-3
5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine C₇H₄BrClN₂ 231.48 Br (5), Cl (7) Halogen-rich scaffold; lower molecular weight 1198096-48-8
7-Bromo-4-chloro-2-(2,4-dimethoxybenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one C₁₇H₁₅BrClN₂O₃ 397.65 Br (7), Cl (4), dimethoxybenzyl Complex substitution; dihydro scaffold enhances stability N/A
3-Bromo-1H-pyrazolo[4,3-c]pyridine C₆H₄BrN₃ 198.01 Br (3), pyrazole core Pyrazole instead of pyrrole; distinct electronic properties 367-21-1408

Key Observations :

  • Electronic Effects : The methoxy group in the target compound (electron-donating) contrasts with chloro or bromo substituents (electron-withdrawing) in analogs like 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide , altering reactivity in cross-coupling reactions .
  • Solubility : The hydrochloride salt form of the target compound improves aqueous solubility compared to neutral analogs (e.g., 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine ) .
  • Functionalization Potential: The aldehyde group in 4-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde allows for Schiff base formation, whereas the target compound’s methoxy group is less reactive but stabilizes the aromatic system .

Pharmacological Relevance

  • Target Compound : Used in kinase inhibitor synthesis (e.g., compounds with morpholine substituents in and ) .
  • 4-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde: Potential intermediate for antitumor agents due to its electrophilic aldehyde group .
  • 7-Bromo-4-chloro-2-(2,4-dimethoxybenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one : The dimethoxybenzyl group may enhance blood-brain barrier penetration, suggesting CNS drug applications .

Biological Activity

7-Bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride is a heterocyclic compound characterized by its unique pyrrolo[2,3-c]pyridine core structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a building block for synthesizing various pharmacologically active molecules. The synthesis typically involves the bromination of 4-methoxy-1H-pyrrolo[2,3-c]pyridine using brominating agents like N-bromosuccinimide (NBS) in solvents such as dichloromethane or acetonitrile.

Chemical Structure and Properties

The molecular structure of this compound features a bicyclic arrangement with notable substituents that influence its reactivity and biological interactions. The presence of the bromine atom at position 7 and the methoxy group at position 4 are critical for its unique chemical properties.

PropertyDetails
IUPAC Name7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine; hydrochloride
Molecular FormulaC8H8BrN2O.HCl
Molecular Weight239.53 g/mol
CAS Number619331-35-0

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes or receptors. It is believed to inhibit kinase activity by binding to the ATP-binding site of various kinases, which is crucial for its potential therapeutic applications in oncology and virology. This inhibition can lead to the disruption of cancer cell proliferation and survival pathways.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
MCF73.79
NCI-H46012.50
SF-26842.30

These results suggest that this compound may serve as a promising candidate for further development as an anticancer agent.

Anti-inflammatory and Antimicrobial Potential

In addition to its anticancer properties, preliminary studies have suggested that this compound may possess anti-inflammatory and antimicrobial activities. These effects are likely mediated through similar mechanisms involving enzyme inhibition and receptor modulation.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Study on Kinase Inhibition : A study demonstrated that derivatives of pyrrolo[2,3-c]pyridines, including this compound, significantly inhibited kinase activity in various cancer models. The study highlighted the compound's ability to induce apoptosis in cancer cells through targeted kinase inhibition.
  • Antimicrobial Activity Assessment : Another research effort evaluated the antimicrobial properties of the compound against various bacterial strains. Results indicated a moderate inhibitory effect on Gram-positive bacteria, suggesting potential applications in treating bacterial infections .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-Bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride?

  • Methodological Answer : Bromination at the 7-position can be achieved via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using a boronic ester precursor. Methoxylation at the 4-position typically involves nucleophilic substitution under basic conditions (e.g., NaH or K₂CO₃ in DMF/THF). Final purification is performed via column chromatography using gradients of ethyl acetate/hexane. Hydrochloride salt formation is achieved by treating the free base with HCl in a polar solvent like methanol .

Q. How is the compound characterized to confirm its structure and purity?

  • Methodological Answer :

  • Structural confirmation : 1H and 13C NMR to verify substituent positions and integration ratios. X-ray crystallography (if crystalline) provides absolute configuration and bond-length validation, as demonstrated in related pyrrolo-pyridine derivatives .
  • Purity assessment : HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to quantify impurities. Mass spectrometry (ESI-MS) confirms molecular weight .

Q. What solvents and conditions are optimal for handling this compound?

  • Methodological Answer : The compound is hygroscopic and light-sensitive. Store under argon at –20°C in amber vials. Use anhydrous DMSO or DMF for solubility in reactions. For biological assays, dissolve in PBS with ≤1% DMSO to avoid cytotoxicity .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination or methoxylation be addressed?

  • Methodological Answer : Regioselectivity in bromination is influenced by electronic effects (e.g., directing groups) and steric hindrance. Computational modeling (DFT) predicts reactive sites by analyzing electron density maps. For methoxylation, optimize base strength (e.g., NaH vs. KOtBu) and solvent polarity to favor substitution at the 4-position. Monitor reaction progress with TLC and isolate intermediates via flash chromatography .

Q. What strategies resolve contradictions in spectral data indicating isomeric impurities?

  • Methodological Answer :

  • Chromatographic separation : Use preparative HPLC or centrifugal partition chromatography (CPC) to isolate isomers.
  • Advanced NMR : 2D techniques (COSY, NOESY) differentiate between regioisomers by correlating proton-proton spatial relationships.
  • X-ray crystallography : Definitive structural assignment for crystalline impurities, as shown in studies of methoxymethyl-protected analogs .

Q. How can computational tools predict feasible synthetic pathways for novel analogs?

  • Methodological Answer :

  • Retrosynthetic analysis : Use databases like Reaxys and Pistachio to identify precedents for similar scaffolds.
  • Reaction prediction software : Tools like ChemAxon or Schrödinger’s MAP4 prioritize routes based on atom economy and step efficiency.
  • DFT calculations : Validate transition-state energies for key steps (e.g., bromination) to optimize yields .

Q. What are the implications of π-π interactions and hydrogen bonding in crystallization?

  • Methodological Answer : Crystal packing in pyrrolo-pyridines is stabilized by π-π interactions between aromatic rings (centroid distances ~3.8 Å) and intramolecular H-bonds (e.g., C–H···O/N). For reproducible crystallization, screen solvents with varying polarities (e.g., methanol/water) and use slow evaporation. Analyze packing motifs via Mercury CSD to predict stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride
Reactant of Route 2
Reactant of Route 2
7-Bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride

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